Technical Monograph: Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Technical Monograph: Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Operational Guide for Synthesis, Structural Analysis, and Medicinal Applications
Executive Summary
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it serves as a lipophilic scaffold for the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and various kinase inhibitors. Its utility stems from the orthogonal reactivity of its functional groups: the ethyl ester allows for electrophilic carbonyl chemistry (hydrolysis, reduction, amidation), while the pyrazole core provides a stable aromatic linker. This guide details the IUPAC nomenclature, validated synthetic pathways, and downstream applications of this compound.
Part 1: Structural Identity & Nomenclature
IUPAC Name Decomposition
The systematic name ethyl 1-benzyl-1H-pyrazole-4-carboxylate is derived via the following hierarchy:
-
Principal Functional Group: Carboxylate (ester).[1] The "ethyl" prefix denotes the alkyl group attached to the oxygen of the carboxylate.
-
Parent Hydride: Pyrazole (a 5-membered ring with two adjacent nitrogens).
-
Numbering:
-
The nitrogen bearing the substituent is designated position 1 .
-
Numbering proceeds toward the second nitrogen (position 2 ).
-
The carboxylate group is located at position 4 .[2]
-
-
Substituent: A benzyl group (phenylmethyl) is attached to the nitrogen at position 1.
Chemical Identifiers & Properties
| Property | Specification |
| CAS Number | 150559-94-7 (Generic); 37622-90-5 (Parent 1H-pyrazole) |
| Molecular Formula | |
| Molecular Weight | 230.26 g/mol |
| SMILES | CCOC(=O)C1=CN(CC2=CC=CC=C2)N=C1 |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Part 2: Synthetic Architectures
The synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate is generally approached via two distinct methodologies: Convergent N-Alkylation (Method A) and De Novo Cyclization (Method B).
Method A: Direct N-Alkylation (Convergent)
This is the most common laboratory-scale method. It involves the nucleophilic attack of the pyrazole nitrogen onto a benzyl halide.
-
Substrates: Ethyl 1H-pyrazole-4-carboxylate + Benzyl bromide (or Benzyl chloride).
-
Base: Potassium carbonate (
) or Sodium hydride ( ). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Mechanism:
substitution. -
Advantage: The starting material (ethyl 1H-pyrazole-4-carboxylate) is commercially available and inexpensive.
Method B: De Novo Cyclization (Linear)
Used for industrial scaling or when specific substitution patterns are required that are difficult to access via alkylation.
-
Substrates: Ethyl 2-formyl-3-oxopropanoate (or its enol ether equivalent, e.g., ethyl 3-ethoxyacrylate) + Benzylhydrazine.
-
Mechanism: Condensation followed by cyclodehydration.
-
Advantage: Avoids the use of alkyl halides; often higher atom economy.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic routes. Method A utilizes direct alkylation of the pre-formed pyrazole ring, while Method B constructs the ring from hydrazine and dicarbonyl precursors.
Part 3: Mechanistic Insights & Regiocontrol
The Symmetry Advantage
A critical technical advantage of the 4-carboxylate substitution pattern is the elimination of regioselectivity issues during N-alkylation (Method A).
-
Tautomeric Equivalence: In the unsubstituted parent compound (ethyl 1H-pyrazole-4-carboxylate), the proton rapidly tautomerizes between
and . Because the carboxylate at position 4 lies on the axis of symmetry, both tautomers are chemically equivalent. -
Outcome: Alkylation at either nitrogen yields the exact same product (Ethyl 1-benzyl-1H-pyrazole-4-carboxylate).
-
Contrast: If the carboxylate were at position 3 , alkylation would yield a mixture of 1,3- and 1,5-isomers, requiring difficult chromatographic separation.
Regiochemistry in Cyclization
In Method B (Cyclization), regiocontrol is dictated by the electronics of the hydrazine. Benzylhydrazine (
Part 4: Medicinal Chemistry Utility[5][6]
This molecule is a "privileged scaffold" precursor. The benzyl group acts as a hydrophobic anchor, while the ester is a "warhead" precursor.
Case Study: sGC Stimulators (Riociguat Class)
Riociguat (Adempas), used for pulmonary hypertension, contains a pyrazolo[3,4-b]pyridine core.[1][3][4][5] The synthesis of such fused systems often begins with 1-benzyl-pyrazole-4-carboxylates (specifically the 2-fluorobenzyl analog).
-
Transformation: The ester is converted to an amidine or nitrile, which is then cyclized with a pyrimidine precursor to form the fused system.
Downstream Functionalization Map
Figure 2: Divergent synthesis tree showing how the core ester serves as a gateway to acids, alcohols, and fused heterocyclic drugs.
Part 5: Experimental Protocols
Protocol A: Regioselective Synthesis via N-Alkylation
This protocol ensures high yield and minimal byproduct formation.
Reagents:
-
Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (MeCN) [0.2 M concentration]
Procedure:
-
Setup: Charge a round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate and anhydrous MeCN.
-
Base Addition: Add
in one portion. The suspension may slightly exotherm. -
Alkylation: Add Benzyl Bromide dropwise via syringe over 10 minutes.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). -
Workup: Cool to room temperature. Filter off the inorganic salts (
). -
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ). -
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Hydrolysis to 1-Benzyl-1H-pyrazole-4-carboxylic Acid
Standard deprotection for downstream coupling.
Reagents:
-
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (3.0 eq) -
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Dissolve the ester in THF.
-
Add the solution of LiOH in water.
-
Stir at room temperature for 12 hours (or
for 2 hours). -
Acidify to pH ~3 using 1M HCl. The carboxylic acid typically precipitates as a white solid.
-
Filter, wash with cold water, and dry under vacuum.
References
-
PubChem. (2025).[2] Ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2.[2] National Library of Medicine. [Link]
-
Mittal, N., et al. (2013). Synthesis of Riociguat: A pulmonary hypertension drug. Der Pharma Chemica, 5(4), 232-239.[4] [Link]
-
Follmann, M., et al. (2009). Discovery of the Soluble Guanylate Cyclase Stimulator Riociguat (BAY 63-2521). Journal of Medicinal Chemistry, 60(12), 5146–5161. [Link]
-
Organic Syntheses. (2010). Regioselective Synthesis of Pyrazoles. Org. Synth. Coll. Vol. 11. [Link]
Sources
- 1. Riociguat | C20H19FN8O2 | CID 11304743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2016202124A1 - Riociguat intermediate and preparation method therefor - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN106674219A - Preparation method of Riociguat intermediate - Google Patents [patents.google.com]
